2-Hexyl-1,3-benzenediol
Description
2-Hexyl-1,3-benzenediol (C₁₂H₁₈O₂) is a dihydroxybenzene derivative featuring a hexyl chain (-C₆H₁₃) at the 2-position of the aromatic ring and hydroxyl groups (-OH) at the 1- and 3-positions. The positional isomerism (2- vs. 4-substitution) significantly influences physical properties, solubility, and biological activity.
Properties
CAS No. |
5673-09-6 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-hexylbenzene-1,3-diol |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-5-7-10-11(13)8-6-9-12(10)14/h6,8-9,13-14H,2-5,7H2,1H3 |
InChI Key |
NCTHQZTWNVDWGT-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=C(C=CC=C1O)O |
Canonical SMILES |
CCCCCCC1=C(C=CC=C1O)O |
Other CAS No. |
5673-09-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Alkyl-Substituted Resorcinols
Structural and Physical Properties
Key Observations :
- Chain Length : Longer alkyl chains (e.g., C₁₇ in 5-heptadecyl) enhance lipophilicity, reducing water solubility but improving miscibility with organic solvents .
4-Hexyl-1,3-Benzenediol (Hexylresorcinol):
- Antimicrobial : Inhibits quorum sensing in Chromobacterium violaceum via synergistic interactions with coumarins and lactones .
- Food Preservation : Restricted in seafood due to toxicity concerns but used in coatings to extend shelf life .
- Regulatory Status : ADI (Acceptable Daily Intake) established at 1 mg/kg in edible portions .
5-Heptadecyl-1,3-Benzenediol:
- Bioactivity : Long alkyl chains may enhance membrane disruption in pathogens, though specific studies are lacking .
4-Propyl-1,3-Benzenediol:
Comparison :
- Regulatory hurdles for synthetic compounds (e.g., 4-hexylresorcinol’s toxicity restrictions ) highlight the need for safety evaluations of positional isomers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
